N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-21-8-7-15-12(19)11-9-22-14(17-11)18-13(20)16-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,19)(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTZXNOOFRGZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Phenylureido Group: The phenylureido group can be introduced by reacting the thiazole derivative with phenyl isocyanate.
Attachment of Methoxyethyl Group: The final step involves the alkylation of the thiazole derivative with 2-methoxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide exhibits significant biological activities, including:
- Anticancer Properties : Similar thiazole derivatives have demonstrated antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .
- Enzyme Inhibition : The compound's interaction with specific enzymes may lead to inhibitory effects, making it a candidate for developing enzyme inhibitors used in treating diseases associated with enzyme dysregulation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be explored further for potential applications in treating infections.
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer potential of similar thiazole derivatives, compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (hepatocellular carcinoma). Although none surpassed doxorubicin's effectiveness, certain derivatives exhibited promising cytotoxic effects, indicating that structural modifications could enhance efficacy .
Case Study 2: Enzyme Interaction Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies provide insights into its mechanism of action, demonstrating potential binding affinities to enzymes involved in critical metabolic pathways .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide | Chlorobenzyl substituent at the 4-position | Potential anticancer activity |
| 2-(3-benzylureido)-thiazole-4-carboxylic acid | Lacks methoxyethyl group | Involved in enzyme inhibition |
| 4-thiazolone derivatives | Different heterocyclic structure | Exhibits anti-inflammatory properties |
This comparison highlights how this compound stands out due to its unique combination of functional groups that enhance both solubility and biological activity compared to other thiazole derivatives.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide depends on its specific biological target. It may interact with enzymes or receptors, inhibiting or activating their function. The thiazole ring and phenylureido group are key structural features that contribute to its activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be grouped based on substituent variations on the thiazole core (Table 1). Key differences include:
- Side Chain : The methoxyethyl group distinguishes it from analogs with benzoylphenyl () or trimethoxyphenyl () substituents, which may influence solubility and pharmacokinetics.
- Amide Linkage : Compared to thioxoacetamide derivatives (), the carboxamide group here may reduce metabolic instability.
Table 1: Structural Comparison with Similar Thiazole Derivatives
Physicochemical Properties
- Solubility : Methoxyethyl and phenylurea groups likely improve water solubility compared to hydrophobic analogs like compound 32 ().
- Thermal Stability : Analogs with methoxy groups (e.g., 4a in ) exhibit higher melting points (121–123°C) than nitro-substituted derivatives (155–160°C in ), suggesting better crystalline stability .
Biological Activity
N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring, a urea moiety, and a methoxyethyl group. The thiazole ring is known for its role in various biological activities, while the urea moiety enhances the compound's interaction with biological targets.
| Feature | Description |
|---|---|
| Thiazole Ring | Five-membered heterocycle containing sulfur and nitrogen |
| Urea Moiety | Enhances binding affinity to biological targets |
| Methoxyethyl Group | Increases solubility and bioavailability |
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity: Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values of less than 2 µg/mL against various cancer cell lines, indicating strong cytotoxic effects .
- Antimicrobial Properties: Thiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. This compound may inhibit bacterial growth through mechanisms such as enzyme inhibition or receptor blockage .
- Antioxidant Activity: The presence of the thiazole ring contributes to antioxidant properties, which can mitigate oxidative stress in cells .
The mechanism of action of this compound involves:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in tumor progression or microbial metabolism.
- Receptor Interaction: Molecular docking studies suggest that this compound binds effectively to specific receptors or proteins, influencing cellular signaling pathways .
- Hydrophobic Interactions: The structural features allow for hydrophobic interactions with target proteins, enhancing binding affinity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole and phenyl groups significantly affect biological activity:
- Electron-donating groups at specific positions on the phenyl ring enhance cytotoxicity.
- The presence of halogen substituents has been correlated with increased anti-proliferative effects .
Case Studies
- Anticancer Activity Study:
-
Antimicrobial Efficacy:
- In vitro studies showed that derivatives of this compound inhibited growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. Advanced Optimization
- Solvent selection : Polar aprotic solvents enhance nucleophilicity and reaction rates for cyclization steps .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amidation, while reflux (~80°C) accelerates cyclization .
- Catalyst screening : EDCI/HOBt improves coupling efficiency for sterically hindered ureido groups, reducing byproducts .
Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring, ureido linkage, and methoxyethyl group integration .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. Advanced Analysis
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) and detects trace impurities .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen-bonding patterns in the ureido-thiazole core .
How does the methoxyethyl substituent influence the compound’s physicochemical properties and bioavailability?
Q. Basic Physicochemical Profiling
- Solubility : The methoxyethyl group enhances water solubility compared to alkyl chains, critical for in vitro assays .
- LogP : Experimental logP values (e.g., 2.1–2.5) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Q. Advanced Pharmacokinetics
- Metabolic stability : The ether bond in the methoxyethyl group resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life in hepatic microsomal assays .
- Plasma protein binding : Surface plasmon resonance (SPR) studies show ~85% binding to human serum albumin, requiring dose adjustments in vivo .
What in vitro assays are recommended to evaluate its biological activity, and how should contradictory data be resolved?
Q. Basic Screening
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Q. Advanced Data Reconciliation
- Dose-response curve anomalies : Use Hill slope analysis to distinguish between non-specific cytotoxicity (shallow slopes) and target-specific inhibition (steep slopes) .
- Off-target effects : Employ thermal shift assays (TSA) to validate target engagement versus artifacial inhibition .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Q. Basic SAR Strategies
- Ureido substituent variation : Replace the phenyl group with heteroaryl rings (e.g., pyridyl, thiophene) to modulate target affinity .
- Thiazole C4 modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
Q. Advanced Computational Modeling
- Molecular docking : Simulate binding poses in target active sites (e.g., ATP-binding pockets) using AutoDock Vina .
- Free-energy perturbation (FEP) : Predict ΔΔG values for substituent changes to prioritize synthetic targets .
What are the common synthetic impurities, and how can they be mitigated during scale-up?
Q. Basic Impurity Profiling
- Byproducts : Hydrolysis of the ureido group to aniline derivatives or incomplete cyclization leading to open-chain thioamides .
- Detection : LC-MS/MS identifies impurities at 0.1% levels .
Q. Advanced Mitigation
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR ensures reaction completion .
- Crystallization optimization : Use anti-solvent precipitation (e.g., water in DMSO) to remove polar byproducts .
How does the compound interact with serum proteins, and what formulation strategies improve its in vivo exposure?
Q. Basic Protein Binding
- Equilibrium dialysis : Measures unbound fraction (fu) in plasma; reported fu = 15–20% .
Q. Advanced Formulation
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability by bypassing protein binding .
- Prodrug design : Phosphate ester prodrugs enhance solubility for IV administration .
What are the key differences in biological activity between this compound and its structural analogs?
Q. Basic Comparative Analysis
- Thiazole vs. oxazole analogs : Thiazole derivatives show 3–5-fold higher kinase inhibition due to sulfur’s electronegativity .
- Methoxyethyl vs. benzyl substituents : Methoxyethyl reduces logP by 0.8 units, improving aqueous solubility but lowering brain penetration .
Q. Advanced Mechanistic Insights
- Target selectivity profiling : Kinome-wide screening (e.g., KINOMEscan) identifies off-target kinases inhibited by bulkier substituents .
How can metabolic pathways be elucidated to guide lead optimization?
Q. Basic Metabolite Identification
- In vitro microsomal assays : Human liver microsomes with NADPH cofactor, analyzed via LC-QTOF-MS .
Q. Advanced Isotope Labeling
- ¹⁴C-labeled studies : Track metabolite distribution in bile and urine from rodent models .
What strategies resolve crystallinity issues impacting formulation development?
Q. Basic Solid-State Analysis
- Differential Scanning Calorimetry (DSC) : Detects polymorphic transitions; amorphous forms often require stabilizers .
Q. Advanced Co-Crystallization
- Co-formers : Benzoic acid or nicotinamide co-crystals improve solubility without altering activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
